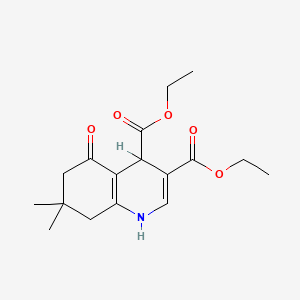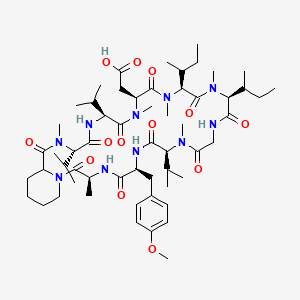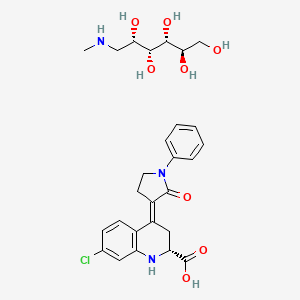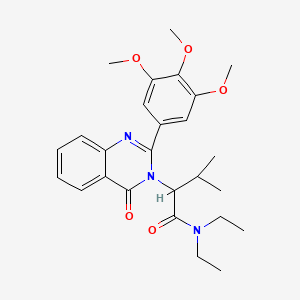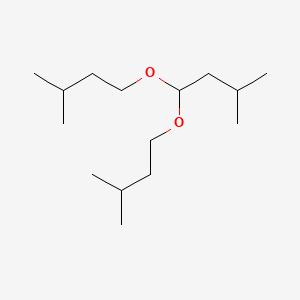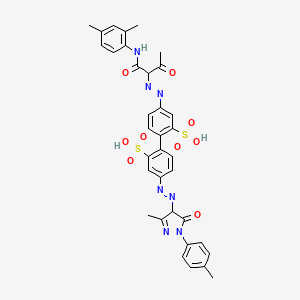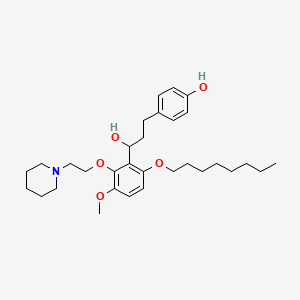
4-Hydroxy-alpha-(3-methoxy-6-(octyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-alpha-(3-methoxy-6-(octyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol is a complex organic compound that features a combination of aromatic rings, ether linkages, and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-alpha-(3-methoxy-6-(octyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol typically involves multiple steps:
Formation of the aromatic core: The aromatic core can be synthesized through a series of electrophilic aromatic substitution reactions.
Piperidine attachment: The piperidine moiety can be introduced via nucleophilic substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The methoxy and octyloxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of new aromatic compounds with different functional groups.
科学的研究の応用
Chemistry
Synthesis of complex molecules: This compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug development:
Biological probes: Can be used as a probe to study biological pathways.
Medicine
Therapeutic agents: Potential use as a therapeutic agent for various diseases.
Diagnostic tools: May be used in diagnostic assays.
Industry
Materials science: Applications in the development of new materials with unique properties.
Chemical manufacturing: Used as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 4-Hydroxy-alpha-(3-methoxy-6-(octyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The piperidine moiety could play a role in binding to biological targets, while the aromatic rings and ether linkages could influence the compound’s overall pharmacokinetics and pharmacodynamics.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-alpha-(3-methoxy-6-(hexyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol
- 4-Hydroxy-alpha-(3-methoxy-6-(decyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol
Uniqueness
- Structural uniqueness : The specific combination of functional groups in 4-Hydroxy-alpha-(3-methoxy-6-(octyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol gives it unique chemical properties.
- Reactivity : The presence of both electron-donating and electron-withdrawing groups can influence its reactivity in various chemical reactions.
- Applications : Its potential applications in diverse fields such as medicinal chemistry, materials science, and organic synthesis make it a compound of significant interest.
特性
CAS番号 |
126406-27-7 |
|---|---|
分子式 |
C31H47NO5 |
分子量 |
513.7 g/mol |
IUPAC名 |
4-[3-hydroxy-3-[3-methoxy-6-octoxy-2-(2-piperidin-1-ylethoxy)phenyl]propyl]phenol |
InChI |
InChI=1S/C31H47NO5/c1-3-4-5-6-7-11-23-36-28-18-19-29(35-2)31(37-24-22-32-20-9-8-10-21-32)30(28)27(34)17-14-25-12-15-26(33)16-13-25/h12-13,15-16,18-19,27,33-34H,3-11,14,17,20-24H2,1-2H3 |
InChIキー |
BBVXMSPOVZDDOT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=C(C(=C(C=C1)OC)OCCN2CCCCC2)C(CCC3=CC=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



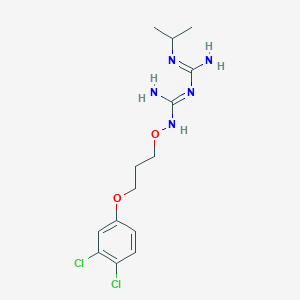
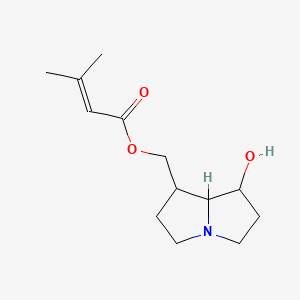

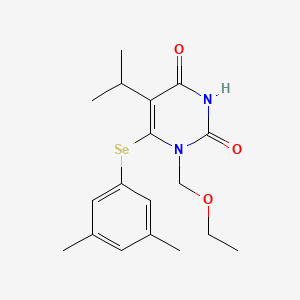
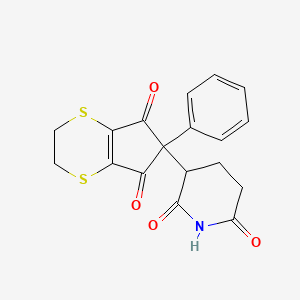
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone](/img/structure/B12752892.png)
